molecular formula C5H9NO2 B179939 3-Hydroxy-1-methylpyrrolidin-2-one CAS No. 132996-63-5

3-Hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B179939
CAS No.: 132996-63-5
M. Wt: 115.13 g/mol
InChI Key: ZHQJIJUMPYNVAZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylpyrrolidin-2-one is a chemical compound of significant interest in pharmaceutical research, primarily investigated for its utility as a potent transdermal penetration enhancer. Its core research value lies in its ability to temporarily increase the permeability of the skin barrier, facilitating the absorption of therapeutic agents in transdermal drug delivery systems. This function helps overcome the natural barrier properties of the skin, allowing for improved systemic drug delivery that can bypass hepatic first-pass metabolism and reduce dosing frequency . The compound is a hydroxylated derivative of N-methyl-2-pyrrolidone (NMP), and studies suggest that this structural modification is designed to enhance its safety and efficacy profile . Research indicates that pyrrolidone derivatives like 3-Hxyroxy-1-methylpyrrolidin-2-one act by modifying the solvent properties of the stratum corneum, potentially promoting drug partitioning into the skin and creating a reservoir for extended release of active ingredients . Its application is particularly valuable in the development of innovative transdermal therapeutic systems for a wide range of active pharmaceutical ingredients, contributing to advancements in non-invasive drug administration. Furthermore, (R)-3-Hydroxy-1-methylpyrrolidin-2-one has also been identified as a natural product found in Cistanche tubulosa , opening additional research avenues in natural product chemistry and analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQJIJUMPYNVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437949
Record name 3-hydroxy-1-methylpyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132996-63-5
Record name 3-hydroxy-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-1-methylpyrrolidin-2-one
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Chemical Reactivity and Transformational Chemistry of 3 Hydroxy 1 Methylpyrrolidin 2 One

Reactivity of the Hydroxyl Group at C3

The secondary alcohol at the C3 position is a key site for synthetic modification, enabling oxidation to a ketone and substitution by various nucleophiles.

Oxidation Reactions of 3-Hydroxy-1-methylpyrrolidin-2-one

The secondary hydroxyl group of this compound can be oxidized using standard oxidizing agents to yield the corresponding ketone, 1-methylpyrrolidine-2,3-dione. This transformation introduces a diketone functionality, which can serve as a precursor for further synthetic elaborations. While the metabolism of the parent compound, N-methyl-2-pyrrolidone (NMP), involves oxidation at the C5 position to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), direct oxidation of the C3 hydroxyl group is a targeted synthetic route. researchgate.netinchem.org The resulting 2,3-pyrrolidinedione scaffold has been investigated for its anti-biofilm properties against bacteria such as S. aureus. nih.gov

Table 1: Oxidation of this compound
ReactantReagentProduct
This compoundStandard Oxidizing Agent (e.g., PCC, Swern Oxidation)1-methylpyrrolidine-2,3-dione

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group at C3 can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can be directly replaced under certain conditions. A patented synthesis method demonstrates the reverse of this process, where 3-bromo-N-methyl-2-pyrrolidone is reacted with an alkali metal carbonate to produce 3-hydroxy-N-methyl-2-pyrrolidone, confirming the viability of nucleophilic substitution at this position. uky.edu Another key transformation is amination, where the hydroxyl group is replaced by an amino group. This is a common strategy for modifying 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, although it can be challenging for certain substrates. nih.gov

Table 2: Representative Substitution Reactions at C3
Reaction TypeReactantReagent(s)Product
AminationThis compound1. Activation (e.g., MsCl, TsCl) 2. Amine (R-NH₂)3-Amino-1-methylpyrrolidin-2-one derivative
HalogenationThis compounde.g., SOCl₂, PBr₃3-Halo-1-methylpyrrolidin-2-one

Reactivity of the Lactam Functionality

The five-membered lactam ring is stable but can undergo reactions such as carbonyl reduction and ring-opening under specific conditions.

Reduction Reactions of the Carbonyl Group

The amide carbonyl of the lactam is less reactive than a ketone carbonyl and requires potent reducing agents for reduction. The complete reduction of the lactam in this compound to the corresponding cyclic amine, 1-methyl-3-pyrrolidinol (B22934), typically necessitates the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or diborane. google.com Such transformations are challenging for industrial-scale production due to the harsh conditions and the expense of the reagents. google.com The successful synthesis of 1-methyl-3-pyrrolidinol from precursors like 1,4-dichloro-2-butanol (B1583527) and methylamine (B109427) provides access to this reduced scaffold. chemicalbook.com

Table 3: Reduction of the Lactam Carbonyl
ReactantReagentProduct
This compoundLithium Aluminum Hydride (LiAlH₄)1-methyl-3-pyrrolidinol

Ring-Opening Reactions of Pyrrolidinone Derivatives

The amide bond within the pyrrolidinone ring can be cleaved through hydrolysis, typically under acidic or basic conditions. For the parent compound N-methyl-2-pyrrolidone (NMP), both acidic and alkaline conditions can induce ring-opening to form 4-(methylamino)butanoic acid. researchgate.netyoutube.com By analogy, heating this compound in an aqueous acidic or basic solution would lead to the hydrolysis of the endocyclic amide bond, resulting in the formation of 4-(methylamino)-3-hydroxybutanoic acid. This reaction is generally irreversible and proceeds via nucleophilic acyl substitution.

Table 4: Hydrolytic Ring-Opening of this compound
ReactantConditionsProduct
This compoundH₃O⁺ or OH⁻, Heat4-(methylamino)-3-hydroxybutanoic acid

Cycloaddition Reactions (e.g., Diels-Alder) of Pyrrolidinone Systems

Cycloaddition reactions are powerful tools for constructing complex cyclic molecules. While the saturated ring of this compound itself is not suited to participate as a diene or dienophile in a Diels-Alder reaction, the broader pyrrolidinone system is central to another class of cycloadditions: 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org

The [3+2] cycloaddition involving an azomethine ylide is a prominent method for synthesizing the pyrrolidine (B122466) ring. acs.orgacs.org In these reactions, an azomethine ylide, often generated in situ from the decarboxylation of an α-amino acid, acts as a 1,3-dipole. This dipole reacts with a dipolarophile (an alkene) to form a substituted pyrrolidine. acs.orgacs.org This strategy allows for the creation of multiple stereocenters in a single, highly controlled step. acs.org For instance, the three-component reaction of isatins, α-amino acids, and various dipolarophiles like maleimides can yield complex N-fused pyrrolidinyl spirooxindoles with high diastereoselectivity. nih.gov These reactions underscore the utility of cycloaddition chemistry in generating diverse libraries of pyrrolidine-containing compounds. nih.govmdpi.com

Table 5: Representative [3+2] Cycloaddition for Pyrrolidine Synthesis
1,3-Dipole PrecursorsDipolarophileProduct Type
Isatin + α-Amino Acid (forms Azomethine Ylide)MaleimideN-fused Pyrrolidinyl Spirooxindole

Condensation Reactions Involving Pyrrolidinone Nucleophiles/Electrophiles

The chemical behavior of this compound in condensation reactions is characterized by its ability to act as both a nucleophile and, under certain conditions, an electrophile. The presence of a hydroxyl group, a lactam carbonyl, and acidic α-protons provides multiple sites for reactivity. Research in this area has largely focused on the nucleophilic character of the α-carbon, leading to the formation of new carbon-carbon bonds.

Nucleophilic Reactivity at the α-Carbon

The methylene (B1212753) group adjacent to the carbonyl in the pyrrolidinone ring (the α-carbon) possesses acidic protons. In the presence of a suitable base, deprotonation occurs to form an enolate, which is a potent nucleophile. This enolate can then participate in various condensation reactions, such as aldol (B89426) and Claisen-type condensations.

One notable example is the Claisen condensation of N-methylpyrrolidin-2-one (a closely related analogue) with α-chloronicotinic esters. In this reaction, N-methylpyrrolidin-2-one, activated by a strong base like sodium hydride (NaH), acts as the nucleophilic partner, attacking the ester to form an N-alkyl-3-nicotinoyl-pyrrolidin-2-one. This transformation underscores the synthetic utility of the pyrrolidinone scaffold in generating more complex molecular architectures.

In a similar vein, the aldol condensation of N-acetyl-2-pyrrolidinone with various aromatic aldehydes has been reported to yield 3-arylidene-2-pyrrolidinones. This reaction demonstrates that the α-carbon of the pyrrolidinone ring can be readily functionalized through condensation with electrophilic carbonyl compounds. While this example does not use this compound directly, it establishes the general reactivity pattern for this class of compounds.

The following table summarizes representative condensation reactions involving the pyrrolidinone nucleus as a nucleophile.

Pyrrolidinone ReactantElectrophileBase/CatalystProductYield (%)
N-methylpyrrolidin-2-oneEthyl 6-chloronicotinateNaH3-[(6-chloro-3-pyridinyl)carbonyl]-1-methyl-2-pyrrolidinoneNot specified
N-acetyl-2-pyrrolidinoneAromatic aldehydesNot specified3-arylidene-2-pyrrolidinonesNot specified

Electrophilic Character and Multicomponent Reactions

While less common, the carbonyl group of the pyrrolidinone ring can act as an electrophile, particularly in the presence of strong nucleophiles. However, a more significant role for the pyrrolidinone core in complex condensations is observed in multicomponent reactions (MCRs). These reactions often involve the in situ formation of a pyrrolidinone ring system through a cascade of condensation steps.

For instance, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be achieved through a three-component condensation of aromatic aldehydes, amines, and sodium diethyl oxalacetate. In this process, an imine is first formed from the aldehyde and amine, which then acts as an electrophile for the enol of sodium diethyl oxalacetate. Subsequent intramolecular condensation (lactamization) leads to the formation of the pyrrolidinone ring. Although this compound is the product rather than the reactant in this type of reaction, these syntheses provide valuable insight into the condensation pathways that govern the formation and potential reactivity of this heterocyclic system.

The following table outlines a generalized scheme for the three-component synthesis of 3-hydroxy-pyrrolinones.

AldehydeAmineActive Methylene CompoundCatalystProduct
Aromatic Aldehyde (e.g., Benzaldehyde)Primary Amine (e.g., Aniline)Sodium diethyl oxalacetateCitric AcidPolysubstituted 3-hydroxy-3-pyrroline-2-one

Structure Activity Relationship Sar Studies of 3 Hydroxy 1 Methylpyrrolidin 2 One and Its Derivatives

Influence of Substituents on Bioactivity within the Pyrrolidinone Scaffold

The bioactivity of compounds centered around the pyrrolidinone core is highly dependent on the nature and position of various substituents. nih.gov The introduction of different functional groups can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition by biological targets. ontosight.ai

Research has shown that substituents at different positions of the pyrrolidin-2-one ring can lead to a wide range of pharmacological effects. For instance, in a series of 1-[3-(4-arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one derivatives, the presence of a hydroxyl group in the second position of the propyl chain and the piperazine (B1678402) ring were found to be critical for their affinity to α-adrenoceptors. researchgate.net Furthermore, modifications on the phenyl ring of the arylpiperazine moiety, such as the introduction of fluorine, methyl, or hydroxyl groups, significantly influenced their hypotensive and antiarrhythmic activities. researchgate.net

In another study focusing on pyrrolidine-2,5-dione derivatives, the substituents at the 3-position were found to strongly affect their anticonvulsant activity. nih.gov Derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the scPTZ test, while those with a 3-methyl group or no substitution at this position were more active in the MES test. nih.gov This highlights the importance of the steric bulk of the substituent at this specific position in determining the type of anticonvulsant activity.

The following table summarizes the influence of various substituents on the bioactivity of pyrrolidinone derivatives based on a compilation of research findings.

Scaffold Substituent Position Substituent Observed Bioactivity
Pyrrolidin-2-oneN1-propyl chain1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]α-adrenolytic, hypotensive, antiarrhythmic researchgate.net
Pyrrolidin-2,5-dione3Benzhydryl, IsopropylAnticonvulsant (scPTZ test) nih.gov
Pyrrolidin-2,5-dione3Methyl, UnsubstitutedAnticonvulsant (MES test) nih.gov
PyrrolidinoneC3Hydroxyphenylmethyl groupPotential for high enantiomeric purity in synthesis

Stereochemical Impact on Molecular Interactions and Biological Outcomes

The stereochemistry of the pyrrolidinone scaffold and its substituents plays a pivotal role in determining the biological activity of its derivatives. ontosight.ai The spatial arrangement of atoms can significantly influence how a molecule binds to its biological target, such as an enzyme or receptor, with different stereoisomers often exhibiting distinct pharmacological profiles. researchgate.net

The non-planar, "puckered" nature of the five-membered pyrrolidine (B122466) ring allows for a three-dimensional exploration of the pharmacophore space, a feature that contributes to the stereochemical diversity of these compounds. researchgate.net The chiral centers within the pyrrolidinone ring and on its substituents can lead to different enantiomers or diastereomers, each with a unique spatial orientation. researchgate.net

For example, in the case of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, the specific stereoconfiguration (3R, 4R) is a defining characteristic that influences its interactions with biological molecules. Similarly, the (R)-enantiomer of 1-(6-bromo-2-methylpyridin-3-yl)-3-hydroxypyrrolidin-2-one was selectively obtained in high enantiomeric excess using a biocatalyst, indicating the importance of stereochemistry in synthetic strategies aimed at producing specific bioactive compounds. researchgate.net

The significance of stereochemistry is further highlighted in studies of G-protein coupled receptor 40 (GRP40) agonists, where a cis-4-CF3 substituent on the pyrrolidinone scaffold was shown to favor a pseudo-axial conformation of other groups, which is the primary pharmacophore for these agonists. nih.gov This demonstrates how the stereochemical configuration of one substituent can dictate the spatial orientation of other parts of the molecule, thereby influencing its biological function.

Compound/Derivative Class Stereochemical Feature Impact on Biological Outcome/Property
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneSpecific (3R, 4R) configurationInfluences biological interactions
(R)-1-(6-bromo-2-methylpyridin-3-yl)-3-hydroxypyrrolidin-2-one(R)-enantiomerAchieved high enantiomeric excess in synthesis researchgate.net
Pyrrolidinone-based GRP40 agonistscis-4-CF3 substituentFavors pseudo-axial conformation of other groups, crucial for agonist activity nih.gov
2-Pyrrolidinone, 3-hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-, (R)-(R)-configurationMay influence interaction with biological targets and antibacterial, antifungal, and anticancer properties ontosight.ai

Design and Synthesis of Novel 3-Hydroxy-1-methylpyrrolidin-2-one Derivatives

The design and synthesis of novel derivatives of this compound are driven by the quest for compounds with enhanced or novel biological activities. researchgate.net The synthetic strategies often involve modifications at various positions of the pyrrolidinone core, including alkyl and aryl substitutions, alterations at the nitrogen atom, and the introduction of diverse functional groups. researchgate.net

A common synthetic route for 3-hydroxy-N-methyl-2-pyrrolidone starts from delta-butyrolactone, which undergoes a series of chemical transformations including bromination, reaction with methylamine (B109427) to form an amide, ring closure, and finally hydroxylation to yield the target compound. google.com Another approach involves the oxidation of 1-methylpyrrolidine (B122478) derivatives or cyclization reactions of hydroxylamine (B1172632) or carbonyl intermediates.

Alkyl and Aryl Substitutions on the Pyrrolidinone Core

The introduction of alkyl and aryl groups onto the pyrrolidinone scaffold is a key strategy for modifying the lipophilicity, steric bulk, and electronic properties of the parent compound. These changes can significantly impact the molecule's pharmacokinetic and pharmacodynamic profile.

For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones involves the reaction of a methyl ester of furyl-2-carbonylpyruvic acid with an aromatic aldehyde and an amino alcohol. researchgate.net The presence of the aryl group at the C5 position introduces a significant structural modification that can influence the compound's biological activity.

In another example, the incorporation of a chiral hydroxyphenylmethyl group at the 3-position of the pyrrolidinone ring adds both steric bulk and aromaticity. This modification can lead to compounds with high enantiomeric purity, which is often desirable for achieving specific biological effects.

Modifications at the Nitrogen Atom (N1)

The nitrogen atom (N1) of the pyrrolidinone ring is a common site for modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's properties. nih.gov

One example involves the replacement of the methyl group at the N1 position with a phenylsulfanylmethyl substituent, which also introduces a pyridinium (B92312) ring. This modification results in a charged molecule with enhanced solubility in polar solvents. In another instance, the N1 position is functionalized with a biphenyl (B1667301) alkyl halide under basic conditions, leading to the formation of N1-biphenyl fluoroquinolones. nih.gov These modifications highlight the versatility of the N1 position for introducing diverse chemical moieties to fine-tune the biological activity of the pyrrolidinone scaffold.

Functional Group Variations (e.g., Amino, Thiophenyl, Halogenated)

The introduction of various functional groups, such as amino, thiophenyl, and halogens, at different positions of the pyrrolidinone ring is a powerful strategy for creating chemical diversity and modulating bioactivity.

For example, replacing the methyl group at the N1 position with a hydroxyl group and introducing an amino group at the 3-position leads to 3-Amino-1-hydroxy-pyrrolidin-2-one. This compound, with its dual functional groups, serves as a precursor for other bioactive molecules.

The synthesis of (R)-3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone involves the introduction of a methylthiophenyl group, which can influence the electronic and steric properties of the molecule. Furthermore, halogenated derivatives, such as those containing chloro or fluoro substituents, have been synthesized and evaluated for their biological activities. researchgate.net For instance, in a series of arylpiperazine derivatives of pyrrolidin-2-one, compounds with a fluorine atom or two substituents like fluorine/chlorine atoms in the phenyl ring showed significant effects on blood pressure. researchgate.net

Comparative SAR with Related Pyrrolidine-Based Scaffolds

The pyrrolidinone ring is a prominent scaffold in medicinal chemistry, and its structure-activity relationship (SAR) is often compared with other related pyrrolidine-based structures to understand the impact of the lactam functionality and other structural features on biological activity. researchgate.netnih.gov The five-membered ring of pyrrolidine provides a versatile framework that can be modified to create a variety of bioactive compounds, including pyrrolizines, pyrrolidine-2,5-diones, and prolinol derivatives. researchgate.net

The presence of the nitrogen atom in the pyrrolidine ring contributes to the polarity and hydrogen bonding capacity of the molecule, which are often crucial for biological interactions. nih.gov The non-planar, "puckered" conformation of the saturated pyrrolidine ring allows for a three-dimensional arrangement of substituents, which can lead to specific interactions with biological targets. researchgate.net

In comparison to its aromatic counterpart, pyrrole, pyrrolidine exhibits a higher degree of three-dimensional coverage. nih.gov This structural feature, along with the stereogenicity of its carbon atoms, allows for a more detailed exploration of the pharmacophore space. researchgate.net The different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can result in distinct biological profiles due to varied binding modes with enantioselective proteins. researchgate.net

Furthermore, SAR studies have revealed that the anticonvulsant activity of pyrrolidine-2,5-dione derivatives is strongly influenced by the substituents at the 3-position. nih.gov This highlights the importance of this specific position within the dione (B5365651) scaffold for this particular biological activity. The comparison of SAR across different pyrrolidine-based scaffolds provides valuable insights for the rational design of new drug candidates with improved potency and selectivity. researchgate.net

Biological Activities and Molecular Mechanisms of 3 Hydroxy 1 Methylpyrrolidin 2 One

Neurobiological Interactions and Modulatory Effects

Preliminary studies suggest that 3-Hydroxy-1-methylpyrrolidin-2-one and its related derivatives may exhibit neuroprotective properties and influence neurotransmitter systems.

Influence on Neurotransmitter Systems (e.g., GABA Receptors)

While direct evidence for the interaction of this compound with Gamma-aminobutyric acid (GABA) receptors is not extensively documented in current literature, the broader class of pyrrolidinone derivatives has been investigated for its effects on the central nervous system. GABA receptors are critical inhibitory neurotransmitter receptors in the brain, and their modulation can lead to sedative, anxiolytic, and anticonvulsant effects.

Research into structurally similar compounds provides some insight. For instance, various bicyclic derivatives containing a pyrrolidin-2-one moiety have been developed as modulators of GABAA α5 receptors. google.com Furthermore, other studies have focused on designing pyrrolidine-2-yl-acetic acid derivatives as potential GABA transport inhibitors, which would in turn affect GABAergic neurotransmission. researchgate.net However, it is important to note that these are distinct molecules, and further research is required to determine if this compound itself has any direct modulatory effects on GABA receptors.

Antimicrobial Activity and Cellular Disruption Mechanisms

The compound and its analogs have demonstrated notable antimicrobial properties, suggesting potential applications in combating bacterial infections. The mechanisms of action appear to involve disruption of cellular processes and communication.

Efficacy Against Microbial Strains

This compound has shown efficacy against certain types of bacteria. In vitro studies have reported its activity against Gram-positive bacteria. The mechanism for its antimicrobial effects is suggested to be the disruption of the bacterial cell wall.

Compound Bacterial Type MIC Value
This compoundGram-positive bacteria20 µg/mL.

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Inhibition of Bacterial Quorum Sensing by Pyrrolidinone Analogs

A significant aspect of the antimicrobial strategy involving pyrrolidinone analogs is the disruption of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor expression. By interfering with QS, these compounds can disarm pathogens rather than killing them directly, which may reduce the selective pressure for developing resistance. google.com

The mechanism of QS inhibition by pyrrolidinone analogs often involves acting as competitive inhibitors for the binding of signaling molecules to their cognate receptor proteins. googleapis.com For example, in Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are common signaling molecules. Pyrrolidinone-based analogs can mimic these AHLs and bind to the receptor, thereby blocking the activation of QS-regulated genes. google.com Similarly, in Staphylococcus aureus, pyrrolidinone-based analogs have been synthesized to target the RAP/TRAP quorum sensing system. google.com

Anti-inflammatory Actions and Immunomodulation

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects, primarily through the modulation of the immune response and reduction of inflammatory mediators.

Reduction of Cytokine Production

In vitro studies have demonstrated that this compound can reduce the production of cytokines by immune cells. Cytokines are signaling proteins that play a crucial role in orchestrating inflammatory responses. Overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) is a hallmark of many inflammatory diseases. google.com

A patent has described phenyl derivatives that incorporate the this compound structure as inhibitors of these key pro-inflammatory cytokines, suggesting a therapeutic potential in treating inflammatory disorders. google.com The inhibition of these cytokines can help to mitigate the inflammatory cascade.

Compound Class Target Cytokines
Phenyl derivatives containing a this compound moietyTNF-α, IL-1, IL-6, IL-8. google.com

Anticancer Potential and Mechanistic Pathways

Preliminary studies suggest that this compound may possess the ability to inhibit the proliferation of certain cancer cell lines. The anticancer potential of the γ-lactam core structure is well-documented, with many natural molecules containing this moiety exhibiting cytotoxic properties. mdpi.com The mechanisms underlying these effects are a subject of ongoing investigation and are believed to involve the disruption of critical cellular processes and signaling pathways that govern cell growth and survival.

While direct studies on this compound are limited, related pyrrolidinone compounds have been shown to exert anticancer effects by inducing apoptosis through the disruption of mitochondrial function. Mitochondria are central to cellular energy metabolism and the regulation of programmed cell death, or apoptosis. nih.gov The disruption of mitochondrial integrity can trigger the apoptotic cascade. This process can involve the depolarization of the mitochondrial membrane, the opening of the mitochondrial permeability transition pore, and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govresearchgate.net The excessive production of reactive oxygen species (ROS) within the mitochondria can also lead to oxidative stress, damage to mitochondrial DNA and proteins, and ultimately, the initiation of apoptosis. nih.gov

The activation of caspase pathways is a hallmark of apoptosis and a key mechanism for the anticancer activity of various compounds. For instance, the related compound 3-Hydroxy-1-methylpyrrolidine-2,5-dione has been reported to induce apoptosis in cancer cells by activating these pathways. Caspases are a family of cysteine proteases that, once activated, execute the controlled demolition of the cell. The apoptotic signal originating from mitochondrial disruption, often involving the release of cytochrome c, leads to the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3) to carry out cell death.

The anticancer activity of this compound may be linked to its ability to modulate key cell signaling pathways that are often dysregulated in cancer. The structure of this pyrrolidinone derivative suggests it could act as an inhibitor or modulator of specific biological pathways. ontosight.ai Indeed, more complex derivatives incorporating the this compound scaffold have been synthesized and evaluated as inhibitors of specific kinases, which are crucial enzymes in cell signaling. For example, a derivative was identified as an inhibitor of Mitogen-activated protein kinase kinase kinase 14, an enzyme involved in cellular stress and inflammatory responses. bindingdb.org

Enzyme Inhibition Studies

The pyrrolidinone scaffold is a versatile template for designing enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Biological ActivityCompound/DerivativeTarget/Mechanism
Anticancer This compoundPotential modulation of cell signaling pathways.
Anticancer 3-Hydroxy-1-methylpyrrolidine-2,5-dioneInduces apoptosis via mitochondrial disruption and caspase activation.
Enzyme Inhibition 3-Hydroxy-1-methylpyrrolidine-2,5-dioneSelectively inhibits aromatase and cholesterol side chain cleavage enzymes.
Enzyme Inhibition 3-hydroxy-1,5-dihydro-pyrrol-2-one derivativesInhibit HIV integrase by coordinating two-metal ions in the active site. nih.gov

Enzyme inhibition studies have revealed that the pyrrolidinone structure is a promising scaffold for targeting enzymes involved in steroidogenesis. Specifically, the related compound 3-Hydroxy-1-methylpyrrolidine-2,5-dione has been shown to selectively inhibit enzymes such as aromatase and cholesterol side chain cleavage enzymes. Aromatase is a critical enzyme in the synthesis of estrogens, and its inhibition is a key strategy in treating hormone-dependent breast cancer. nih.gov The cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) catalyzes the initial, rate-limiting step in the production of all steroid hormones. nih.gov

Advanced Analytical and Spectroscopic Characterization of 3 Hydroxy 1 Methylpyrrolidin 2 One

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating 3-Hydroxy-1-methylpyrrolidin-2-one from impurities and confirming its identity. A range of techniques, from high-performance liquid chromatography to gas chromatography, are utilized to ensure the compound's purity and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of this compound. Reversed-phase HPLC, often employing a C18 column, is a common approach. The mobile phase typically consists of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate, and an organic solvent like acetonitrile. google.com This method effectively separates the target compound from residual intermediates and by-products. For instance, HPLC monitoring is crucial in synthetic routes to ensure that less than 1% of residual intermediates remain. A typical purity level for this compound achieved through synthesis and purification is ≥95%, which is confirmed by HPLC analysis. sigmaaldrich.com

Table 1: HPLC Parameters for this compound Analysis

ParameterDetails
Column ZORBAX SB-C18 Rapid Resolution, 3.5 µm, 4.6 mm x 150 mm
Mobile Phase A 10mM Ammonium Acetate
Mobile Phase B Acetonitrile (ACN)
Diluting Liquid Acetonitrile (CAN)
Purity Achieved ≥95.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds and can be applied to this compound, particularly for identifying and quantifying residual solvents from its synthesis. For example, GC-MS can detect traces of solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), ensuring they are below the limits set by the International Council for Harmonisation (ICH) Q3C guidelines. In some synthetic pathways, GC-MS is also employed to identify and quantify specific impurities, such as 2,3,4-tribromobutyrate, which can be present at levels below 5% before final purification steps. Thermal desorption GC/MS has demonstrated good linearity and precision for quantifying related compounds like N-methyl-2-pyrrolidone in various matrices. nih.gov

Table 2: GC-MS Application in this compound Synthesis

ApplicationAnalyteTypical Concentration
Residual Solvent AnalysisTHF, DMFBelow ICH Q3C limits
Impurity Profiling2,3,4-tribromobutyrate<5% (before final purification)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly selective and sensitive method for the characterization of this compound. This technique is particularly useful for confirming the molecular weight of the compound and for identifying impurities, even at trace levels. ambeed.com In a typical LC-MS analysis, a positive electrospray ionization (ESI+) mode is used, which allows for the detection of the protonated molecule [M+H]⁺. researchgate.net For instance, in the analysis of related pyrrolidinone derivatives, LC-MS has been used to identify and quantify impurities in oral solutions. researchgate.net

Table 3: LC-MS Parameters for Pyrrolidinone Derivative Analysis

ParameterDetails
Ionization Mode Positive Electrospray Ionization (ESI+)
Column X Bridge HILIC (100 × 4.6 mm, 5 μm)
Mobile Phase A 10 mM ammonium formate (B1220265) with 0.2% formic acid
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Detection Triple quadrupole mass detector in multiple reaction monitoring (MRM) mode

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the trace analysis of this compound in complex matrices. nih.gov For instance, UPLC-ESI-QTRAP-MS/MS has been used to identify this compound in biological samples. nih.gov The method often employs a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. nih.govxiahepublishing.com

Table 4: UPLC Parameters for this compound Analysis

ParameterDetails
Column Agilent™ SB-C18 (1.8 µm, 2.1 mm x 100 mm)
Mobile Phase A Pure water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.35 mL/min
Detection ESI-QTRAP-MS/MS

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the this compound molecule. The spectrum typically reveals distinct signals for the methyl group protons, the methylene (B1212753) protons of the pyrrolidinone ring, and the methine proton adjacent to the hydroxyl group. uky.edu The chemical shifts (δ) of these protons are influenced by their electronic environment and the solvent used for the analysis. For example, in a predicted spectrum in D₂O, the protons of the pyrrolidinone ring appear as multiplets, while the methyl group protons appear as a singlet. np-mrd.org

Table 5: Predicted ¹H-NMR Data for this compound in H₂O

Chemical Shift (ppm)MultiplicityAssignment
4.29tH-3
3.48tH-5
2.87sH-6 (N-CH₃)
2.50mH-4
2.06mH-4

Note: The assignments are based on predicted data and may vary slightly in experimental spectra.

In a patent describing the synthesis of 3-Hydroxy-N-methyl-2-pyrrolidone, the ¹H-NMR spectrum in CDCl₃ showed a doublet of doublets for the proton at the 3-position (–CHOH–), multiplets for the methylene protons, and a singlet for the N-methyl protons. uky.edu The specific chemical shifts and coupling constants provide unambiguous confirmation of the molecule's structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals are observed for each of the five carbon atoms, with their chemical shifts (δ) providing information about their local electronic environment.

The carbonyl carbon (C=O) of the lactam ring typically resonates at the lowest field, generally in the range of 170–175 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bearing the hydroxyl group (C-OH) is also significantly deshielded and appears at a characteristic chemical shift. The remaining carbon atoms of the pyrrolidinone ring and the N-methyl group appear at higher fields.

Table 1: Representative ¹³C-NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ) in ppm (Exemplary)
C=O (C2)~170-175
C-OH (C3)~70-75
CH₂ (C4)Varies
CH₂ (C5)Varies
N-CH₃Varies

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY)

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is instrumental in determining the spatial proximity of protons within a molecule. This technique is particularly useful for elucidating the relative stereochemistry and conformation of this compound.

In a 2D-NOESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. rsc.org For instance, the observation of a NOESY correlation between the proton on the hydroxyl-bearing carbon (H-3) and the protons of the N-methyl group would provide evidence for a specific conformation of the molecule. The analysis of the complete set of NOESY correlations allows for the construction of a three-dimensional model of the molecule in solution. nih.govresearchgate.net These experiments are performed using specific pulse sequences and require careful adjustment of parameters like the mixing time to obtain optimal results. rsc.org

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. researchgate.net The IR spectrum of this compound displays several key absorption bands that confirm the presence of its defining structural features.

A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the lactam carbonyl group (C=O) gives rise to a strong, sharp absorption band in the range of 1660-1690 cm⁻¹. Other significant bands include those corresponding to C-H stretching and bending vibrations.

Table 2: Key Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3400 (broad)
Lactam Carbonyl (C=O)C=O Stretch1660-1690 (strong)
Alkyl C-HC-H Stretch2850-3000

Note: The exact position and shape of the peaks can be influenced by factors such as intermolecular hydrogen bonding.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound (C₅H₉NO₂), high-resolution mass spectrometry (HRMS) can confirm its molecular weight with high accuracy, typically with an error of less than 5 ppm.

The mass spectrum also provides valuable information about the molecule's structure through its fragmentation pattern. Under electron ionization (EI) or other ionization techniques, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the parent molecule. For instance, the loss of a hydroxyl radical (•OH) or the cleavage of the pyrrolidinone ring can lead to specific fragment ions that are indicative of the compound's structure.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol nih.gov
Monoisotopic Mass115.063328530 Da nih.gov
Common Fragment IonsDependent on ionization method

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state.

Computational and Theoretical Investigations of 3 Hydroxy 1 Methylpyrrolidin 2 One

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are instrumental in predicting how 3-hydroxy-1-methylpyrrolidin-2-one might interact with biological targets. These computational techniques can forecast the binding affinity and mode of interaction with proteins, such as enzymes, which is a critical step in drug discovery and development. For instance, docking studies can predict the binding of this compound to the pyrrolidinone-binding pockets of enzymes.

In broader research concerning pyrrolidinone derivatives, multi-step virtual screening protocols that include molecular docking have been successfully employed to identify novel inhibitors for targets like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov This approach, which often starts with a large library of compounds, uses computational methods to filter and rank molecules based on their predicted interaction with a protein's three-dimensional structure. nih.gov The success of these protocols in identifying active compounds underscores the utility of molecular modeling in guiding the synthesis and biological evaluation of new pyrrolidinone-based molecules. nih.gov

For example, a study on new heterocyclic derivatives of pyrrolidinone linked to benzoxazole (B165842) used molecular docking to investigate their binding interactions with tyrosyl-tRNA synthetase, a potential bacterial target. arabjchem.org Such studies help in understanding the structure-activity relationships and in identifying key interactions that contribute to the biological activity of these compounds. arabjchem.org

The general workflow for such a virtual screening and docking process is outlined below:

StepDescription
1. Library Preparation A diverse collection of compounds, including pyrrolidinone derivatives, is assembled in a digital format.
2. Ligand-Based Pre-filtering (Optional) Compounds are filtered based on their similarity in shape or chemical features to known active molecules.
3. Structure-Based Docking The remaining compounds are computationally "docked" into the active site of a target protein.
4. Scoring and Ranking The docked poses are evaluated and scored based on their predicted binding affinity and interactions.
5. Visual Inspection and Selection The top-ranked compounds are visually inspected to assess the quality of their predicted binding modes.
6. In Vitro Biological Testing The most promising candidates are synthesized and tested in biological assays to validate the computational predictions.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying its most stable three-dimensional shapes, or conformers. This is crucial as the conformation of a molecule often dictates its biological activity. Energy minimization calculations are performed to find the lowest energy, and therefore most stable, conformations.

Computational methods like the Hartree-Fock method with specific basis sets have been used to optimize the geometry of related pyrrolidinone structures. semanticscholar.org These calculations help in understanding the preferred spatial arrangement of the atoms in the molecule.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and properties. Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic properties of molecules. arabjchem.org

These calculations can determine various electronic descriptors, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is valuable for predicting how the molecule will interact with other chemical species. For example, regions of high electron density are likely to be sites of electrophilic attack, while regions of low electron density are prone to nucleophilic attack.

In a study on benzoxazole-pyrrolidinone derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the ground-state geometries and explain the stability of the synthesized compounds. arabjchem.org

Prediction of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. Techniques like DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. arabjchem.org

The prediction of 1H and 13C NMR chemical shifts is a well-established application of computational chemistry that aids in the assignment of experimental spectra and can help prevent structural misassignments. mdpi.com Benchmarking studies have identified specific DFT functionals and basis sets that provide high accuracy for these predictions when combined with appropriate solvent models. mdpi.com For instance, the WP04 functional with the 6-311++G(2d,p) basis set has been shown to be effective for predicting 1H NMR chemical shifts. mdpi.com

Similarly, the calculation of IR spectra can help in identifying the characteristic vibrational modes of the molecule, such as the stretching frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups. The PubChem database contains some spectral information for this compound, including GC-MS and vapor phase IR spectra. nih.gov

Cheminformatics and Data Mining for Pyrrolidinone Research

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical compounds to identify trends, relationships, and novel drug candidates. nih.gov These approaches can be applied to the vast chemical space of pyrrolidinone derivatives to uncover valuable insights. nih.gov

By analyzing databases of known bioactive compounds, cheminformatics tools can identify privileged scaffolds, which are molecular frameworks that are frequently found in active molecules. nih.gov For example, fragment-based scaffold analysis has identified the pyrrolidine (B122466) scaffold as a potent fragment for designing new drug-like molecules. nih.gov

Data mining techniques can be used to analyze structure-activity relationships (SAR) within large compound libraries. acs.org This can help in identifying structural modifications that lead to desired changes in biological activity or properties like target selectivity. acs.org Open-source platforms like KNIME are widely used in drug discovery for data integration, processing, and analysis, and can be applied to research on pyrrolidinones. researchgate.net

These computational approaches facilitate the systematic exploration of the chemical space around the pyrrolidinone core, guiding the design and synthesis of new compounds with potentially improved therapeutic properties. researchgate.netdokumen.pub

Applications of 3 Hydroxy 1 Methylpyrrolidin 2 One in Synthetic Organic Chemistry and Emerging Fields

Role as a Key Building Block in Complex Molecule Synthesis

3-Hydroxy-1-methylpyrrolidin-2-one serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. a2bchem.com Its structure, featuring a chiral center and reactive hydroxyl and lactam functionalities, allows chemists to employ it in various synthetic pathways. nih.gova2bchem.com This strategic use facilitates the creation of diverse molecular architectures with a high degree of stereochemical control, a crucial aspect in the synthesis of chiral compounds for pharmaceuticals. a2bchem.com

The compound's utility is demonstrated in its application in multi-step syntheses. For example, the hydroxyl group can be oxidized to a carboxyl group or undergo substitution reactions, while the lactam ring can be opened or modified. These transformations allow for the introduction of various functional groups and the extension of the molecular framework.

Precursor for the Development of Bioactive Molecules

The pyrrolidinone scaffold is a well-established pharmacophore, and derivatives of this compound are actively explored for their potential biological activities. nih.gov The inherent properties of the pyrrolidine (B122466) ring, such as its three-dimensional structure and ability to participate in hydrogen bonding, make it a valuable component in drug design. nih.gov

Research has shown that compounds incorporating the this compound core exhibit a range of biological effects, including:

Neuroprotective Effects: Preliminary studies suggest that this compound and its derivatives may influence neurotransmitter systems, indicating potential applications in models of neurodegenerative diseases.

Antimicrobial Activity: Related pyrrolidinone derivatives have demonstrated efficacy against various microbial strains, including Gram-positive bacteria.

Anti-inflammatory Effects: In vitro studies have indicated that it can modulate immune responses by reducing cytokine production.

Anticancer Potential: Some derivatives have been shown to inhibit the proliferation of certain cancer cell lines, although the precise mechanisms are still under investigation.

A notable example is the synthesis of (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one, a new pyrrolidine alkaloid isolated from Orixa japonica, which has demonstrated larvicidal and nematicidal activities. mdpi.com

Utility in Agrochemical Formulations and Research

The biological activity of pyrrolidinone derivatives extends to the field of agrochemicals. The potential for these compounds to act against agricultural pests and pathogens is an area of ongoing research. For instance, the newly synthesized pyrrolidine alkaloid from Orixa japonica has shown promise as a larvicide and nematicide. mdpi.com The development of novel agrochemicals based on this scaffold could lead to more effective and potentially more environmentally benign solutions for crop protection.

Development of Fluorescent Probes Utilizing Pyrrolidinone Derivatives

Pyrrolidinone derivatives are also finding applications in the development of advanced materials, particularly fluorescent probes for bioimaging. bohrium.comgoogle.com The unique photophysical properties of certain pyrrolidinone-containing molecules make them suitable for use as fluorophores. google.comrsc.org

Researchers have synthesized libraries of compounds and discovered that many exhibit unexpected and valuable fluorescent properties. google.com These properties are being harnessed to create probes for various biological applications, including:

Cellular Imaging: The intrinsic fluorescence of some pyrrolidinone oligomers and polymers has been shown to be useful for imaging biological cells. google.com

Biosensing: Fluorescent probes based on these scaffolds can be designed to detect specific analytes. For example, rhodol-based dyes incorporating a pyrrolidine ring have been used to develop near-infrared (NIR) probes for detecting hydrogen sulfide (B99878) (H2S), an important biological signaling molecule. bohrium.com

Tracer Studies: These fluorescent compounds can be used as tracers to monitor in vivo transport and distribution within an organism. google.com

A study on the synthesis of pyrrolidinone derivatives using visible light-promoted photoredox catalysis highlighted their potential for spectral tuning and highly active fluorescence emission, suggesting their utility as effective probes for biological applications. rsc.org

Biotransformation and Metabolic Fates of Pyrrolidinone Scaffolds Non Clinical Focus

Hydroxylation as a Common Metabolic Pathway for Pyrrolidones

Hydroxylation represents a primary and highly common metabolic transformation for pyrrolidinone structures. This process, an oxidative reaction, introduces a hydroxyl (-OH) group into the molecule, thereby increasing its polarity and facilitating its excretion from the body. The metabolism of N-methyl-2-pyrrolidone (NMP), a closely related and extensively studied pyrrolidinone, serves as a key model for understanding this pathway.

In both human and rat models, NMP is readily absorbed and subsequently biotransformed through hydroxylation. who.intchemicalbook.com The principal metabolite formed is 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). who.intchemicalbook.com This reaction underscores the susceptibility of the pyrrolidinone ring to oxidative metabolism. Given the structure of 3-Hydroxy-1-methylpyrrolidin-2-one, which already possesses a hydroxyl group at the 3-position, it is anticipated that further hydroxylation could occur at other available positions on the pyrrolidinone ring, should the molecule be subject to similar metabolic pressures.

Further Oxidation and Cleavage Products of Pyrrolidinone Metabolites

Following initial hydroxylation, pyrrolidinone metabolites can undergo further oxidative transformations, leading to a variety of products, including ring-opened derivatives. The metabolic cascade of NMP provides a clear illustration of these subsequent steps.

After the formation of 5-HNMP from NMP, this primary metabolite is further oxidized to yield N-methylsuccinimide (MSI). who.intchemicalbook.com This transformation involves the conversion of the hydroxyl group to a ketone and subsequent ring modification. MSI can then be further hydroxylated to form 2-hydroxy-N-methylsuccinimide (2-HMSI). who.intchemicalbook.com Another identified metabolite of NMP is 2-pyrrolidone, which is formed through the demethylation of NMP. lu.se

These findings suggest that for this compound, a similar cascade of oxidative events is plausible. The existing hydroxyl group could be a site for further oxidation, potentially leading to the formation of a dione (B5365651) structure. Furthermore, cleavage of the pyrrolidinone ring, a known metabolic fate for some pyrrolidinone-containing compounds, could also occur, resulting in linear, more polar metabolites.

Comparative Analysis with Related N-Substituted Pyrrolidone Metabolism

The metabolism of N-substituted pyrrolidones is significantly influenced by the nature of the substituent on the nitrogen atom. A comparative analysis of the metabolism of this compound with that of N-methyl-2-pyrrolidone (NMP) reveals key similarities and potential differences.

The metabolic pathway of NMP is well-characterized and serves as a robust comparator. As detailed previously, NMP undergoes hydroxylation to 5-HNMP, followed by oxidation to MSI and subsequent hydroxylation to 2-HMSI. who.intsci-hub.st This highlights a clear pattern of oxidative metabolism focused on the pyrrolidinone ring.

For this compound, the presence of the methyl group on the nitrogen is identical to NMP, suggesting that the enzymatic machinery responsible for NMP metabolism would likely recognize and process this compound as well. The primary difference is the pre-existing hydroxyl group at the 3-position. This structural feature may influence the regioselectivity of further enzymatic attacks. It is conceivable that this hydroxyl group could either direct metabolism towards other positions on the ring or be the primary site of further oxidation.

The table below provides a comparative overview of the metabolites of NMP, which can be used to infer the potential metabolites of this compound.

Parent CompoundPrimary MetaboliteSecondary Metabolites
N-Methyl-2-pyrrolidone (NMP)5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP)N-methylsuccinimide (MSI), 2-hydroxy-N-methylsuccinimide (2-HMSI)

Enzyme Systems Involved in Pyrrolidinone Biotransformation (e.g., Cytochrome P450)

The biotransformation of pyrrolidinone scaffolds is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. chemicalbook.comnih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including many pharmaceuticals and industrial chemicals.

Studies on NMP have specifically implicated Cytochrome P450 2E1 (CYP2E1) as a key enzyme in its metabolism. nih.goveuropa.eu Research has shown that inhibition of CYP2E1 leads to a significant reduction in the formation of the primary metabolite, 5-HNMP. nih.gov Conversely, induction of CYP2E1 activity has been shown to increase the rate of NMP metabolism. nih.gov In vitro studies using human liver microsomes have further confirmed the role of CYP2E1 in the hydroxylation of NMP. nih.gov

Given the structural similarity, it is highly probable that the metabolism of this compound is also mediated by Cytochrome P450 enzymes, with CYP2E1 being a likely candidate. The involvement of these enzyme systems underscores the oxidative nature of pyrrolidinone biotransformation.

The following table summarizes the key enzyme system involved in the metabolism of a model pyrrolidinone.

Compound ClassKey Enzyme SystemSpecific Isoform (Example)Primary Metabolic Reaction
Pyrrolidones (e.g., NMP)Cytochrome P450CYP2E1Hydroxylation

Future Research Directions and Perspectives on 3 Hydroxy 1 Methylpyrrolidin 2 One

Exploration of Novel Synthetic Methodologies

The development of efficient, stereoselective, and sustainable synthetic routes is paramount for advancing the research and application of 3-Hydroxy-1-methylpyrrolidin-2-one. While traditional methods have relied on multi-step procedures starting from precursors like delta-butyrolactone, modern organic synthesis offers numerous avenues for improvement. uky.edu

Future research should focus on:

Asymmetric Synthesis: Developing flexible approaches to produce specific enantiomers, such as starting from chiral precursors like (S)-malic acid. researchgate.net This is crucial as different stereoisomers may possess distinct biological activities and properties.

Biocatalysis: Employing enzymes for stereoselective transformations, such as enzymatic resolution, can offer high efficiency and enantiopurity under mild reaction conditions. researchgate.net

Multi-component Reactions: Investigating one-pot, multi-component reactions could streamline the synthesis of derivatives, improving atom economy and reducing waste. nih.gov This approach allows for the rapid generation of a library of related compounds for screening.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

MethodologyStarting Material ExampleKey AdvantagesFuture Research Goal
Asymmetric Synthesis(S)-Malic AcidAccess to specific, optically pure stereoisomers. researchgate.netElucidate the structure-activity relationship of individual enantiomers.
Traditional Multi-step Synthesisdelta-ButyrolactoneEstablished and understood pathway. uky.eduImprove yield, reduce steps, and find more sustainable reagents.
Biocatalysis / Enzymatic ResolutionRacemic γ-lactamsHigh stereoselectivity, mild conditions, environmentally friendly. researchgate.netIdentify and engineer novel enzymes for broader substrate scope and higher efficiency.
Multi-component ReactionsAldehydes, Amines, etc.High efficiency, rapid generation of derivatives. nih.govDevelop new reaction cascades to build molecular complexity in a single step.

Identification of Undiscovered Biological Targets

While this compound is known for its utility as a penetration enhancer, the precise biological mechanisms and molecular targets underlying this effect are not fully understood. uky.edu Future research should move beyond this established application to explore novel therapeutic possibilities.

Key areas for investigation include:

Mechanism of Penetration Enhancement: Elucidating the specific interactions between this compound and skin components (e.g., lipids, keratin, or tight junction proteins) to understand how it facilitates drug permeation.

Screening for Novel Bioactivities: The pyrrolidinone core is a common scaffold in many bioactive natural products. nih.gov Systematic screening of this compound and its derivatives against a wide range of biological targets (e.g., enzymes, receptors, ion channels) could uncover previously unknown therapeutic applications.

Antioxidant Potential: Related compounds, such as polysubstituted 3-hydroxy-3-pyrroline-2-ones, have been evaluated for antioxidant activity. nih.gov Investigating whether this compound possesses similar free-radical scavenging properties could open up applications in conditions related to oxidative stress.

Repurposing and Derivative Exploration: Given its use as a synthetic intermediate, a focused effort to test the biological activity of its various derivatives could lead to the discovery of new lead compounds for drug development. biosynth.com

Integration of Advanced Analytical Techniques in Research

To fully characterize this compound and its behavior in complex systems, the integration of state-of-the-art analytical techniques is essential. These methods can provide unprecedented sensitivity and structural detail.

Future analytical research should leverage:

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS can provide exact mass measurements, which are critical for formula confirmation and for identifying metabolites in complex biological matrices like plasma and urine. biosynth.comnih.gov

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 600 MHz and above) is indispensable for unambiguous structure elucidation, conformational analysis, and studying intermolecular interactions with biological targets. nih.gov

Advanced Sample Preparation: Innovative microextraction techniques, such as bar adsorptive microextraction (BAµE), can be adapted for the efficient extraction and concentration of the compound from complex samples, improving detection limits for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com

Thermal Desorption-GC/MS (TD-GC/MS): For applications involving polymer matrices, TD-GC/MS offers a rapid and solvent-free method for quantification, which could be valuable for quality control in transdermal patch formulations. uos.ac.kr

Analytical TechniquePrimary ApplicationFuture Research Focus
High-Resolution Mass Spectrometry (HRMS)Exact mass determination, metabolite identification. nih.govMapping metabolic pathways and identifying protein binding partners.
High-Field NMR SpectroscopyUnambiguous structural and stereochemical assignment. nih.govStudying interactions with cell membrane models to understand penetration enhancement.
Advanced Microextraction (e.g., BAµE)Trace-level analysis in biological fluids. mdpi.comDeveloping validated methods for pharmacokinetic and environmental monitoring.
Thermal Desorption-GC/MSQuantification in solid/polymer matrices. uos.ac.krQuality control for drug delivery systems and material science applications.

Leveraging Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery and chemical research. nih.gov Applying these computational tools to the study of this compound can accelerate progress and guide experimental efforts.

Future directions include:

Predictive Modeling for Biological Targets: ML algorithms can be trained on large datasets of chemical structures and their known biological activities to predict potential new targets for this compound.

De Novo Design of Derivatives: Generative AI models can design novel pyrrolidinone derivatives with optimized properties, such as enhanced bioactivity, improved permeability, or reduced predicted toxicity. crimsonpublishers.com

Synthesis Route Optimization: AI tools can analyze the vast chemical literature to propose and refine synthetic pathways, predicting reaction outcomes and identifying optimal conditions, thereby saving time and resources in the lab.

Analysis of Large Datasets: ML can be used to analyze complex data from high-throughput screening and analytical techniques (e.g., metabolomics), identifying subtle patterns and correlations that may not be apparent to human researchers. nih.gov This can lead to new hypotheses about the compound's mechanism of action and effects.

Q & A

Basic: What are the common synthetic routes for 3-Hydroxy-1-methylpyrrolidin-2-one in laboratory settings?

Methodological Answer:
The synthesis of this compound typically involves oxidation or ring-closing reactions of pyrrolidine precursors. For example:

  • Oxidation of 1-methylpyrrolidine derivatives using agents like potassium permanganate or hydrogen peroxide under controlled acidic/basic conditions (similar to methods for 3-amino-pyrrolidinone derivatives) .
  • Cyclization reactions involving hydroxylamine or carbonyl intermediates, as seen in the synthesis of structurally related pyrrolidine-2,3-diones .
    Key steps include pH control (to avoid over-oxidation) and temperature modulation (e.g., reflux in ethanol or THF). Purification often employs column chromatography or recrystallization.

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural characterization combines X-ray crystallography , NMR , and mass spectrometry :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks . For analogs like pyrrolidine-2,3-diones, crystallographic data reveals lactam ring planarity and substituent orientation .
  • NMR : 1^1H and 13^{13}C spectra identify hydroxyl proton shifts (~4.5–5.0 ppm) and carbonyl carbon resonances (~170–175 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight with <5 ppm error.

Advanced: How can researchers resolve contradictions in spectroscopic data for pyrrolidinone derivatives?

Methodological Answer:
Data discrepancies (e.g., conflicting NMR assignments or crystallographic disorder) require:

  • Cross-validation : Compare experimental NMR data with computational predictions (DFT-based tools like Gaussian or ORCA) .
  • Dynamic NMR studies : For flexible substituents, variable-temperature NMR can reveal conformational equilibria.
  • Redundant refinement in crystallography: Use SHELXL’s TWIN/BASF commands to model disorder or twinning .
  • Synchrotron radiation : High-flux X-rays improve resolution for low-quality crystals .

Advanced: What strategies optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:
By-product suppression involves:

  • Catalytic control : Use Lewis acids (e.g., ZnCl2_2) to direct regioselectivity in cyclization steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
  • In-line monitoring : Techniques like FTIR or ReactIR track reaction progress and identify kinetic bottlenecks.
  • Temperature gradients : Gradual heating (e.g., 25°C → 80°C over 2 hours) prevents exothermic runaway reactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., hydrogen peroxide) .
  • Spill management : Absorb spills with inert materials (vermiculite) and neutralize acidic residues with sodium bicarbonate .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced: How does computational chemistry aid in predicting reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., transition states for lactam formation) and thermodynamic stability of tautomers .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on conformational flexibility .
  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes with pyrrolidinone-binding pockets) .
  • QSPR models : Relate molecular descriptors (logP, polar surface area) to solubility or bioavailability.

Advanced: What analytical challenges arise in purity assessment, and how are they addressed?

Methodological Answer:

  • HPLC challenges : Hydroxyl groups may cause peak tailing. Mitigate with ion-pair reagents (e.g., 0.1% TFA in mobile phase) .
  • TLC limitations : Use iodine vapor or ninhydrin staining for non-UV-active impurities .
  • Reference standards : Compare with certified materials (e.g., USP-grade impurities) for quantitative NMR or LC-MS .
  • Residual solvent analysis : GC-MS detects traces of synthesis solvents (e.g., THF, DMF) below ICH Q3C limits.

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Reactant of Route 1
3-Hydroxy-1-methylpyrrolidin-2-one
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3-Hydroxy-1-methylpyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.